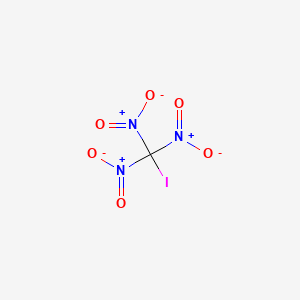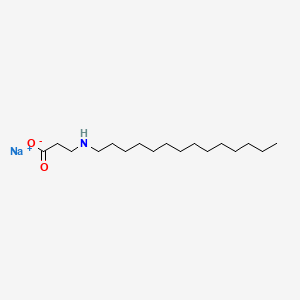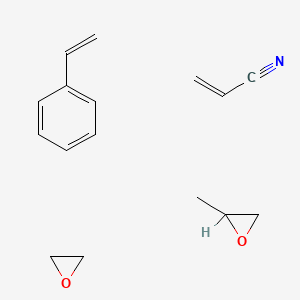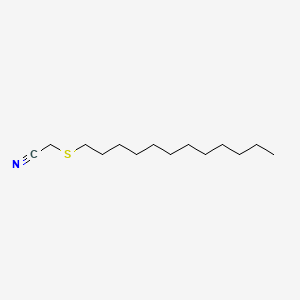
(Dodecylthio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DODECYLTHIOACETONITRILE is an organic compound with the molecular formula C14H27NS It is characterized by the presence of a dodecylthio group attached to an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DODECYLTHIOACETONITRILE can be synthesized through the reaction of dodecylthiol with acetonitrile in the presence of a base. The reaction typically involves the nucleophilic substitution of the thiol group on the acetonitrile carbon, forming the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of DODECYLTHIOACETONITRILE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: DODECYLTHIOACETONITRILE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the dodecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amides.
Aplicaciones Científicas De Investigación
DODECYLTHIOACETONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Mecanismo De Acción
The mechanism of action of DODECYLTHIOACETONITRILE involves its interaction with molecular targets through its nitrile and thio groups. The nitrile group can act as a nucleophile, participating in various chemical reactions, while the thio group can form strong interactions with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
DODECYLTHIOACETONITRILE vs. DODECYLTHIOETHANOL: Both compounds contain a dodecylthio group, but DODECYLTHIOACETONITRILE has a nitrile group, making it more reactive in nucleophilic substitution reactions.
DODECYLTHIOACETONITRILE vs. DODECYLTHIOACETIC ACID: The presence of a nitrile group in DODECYLTHIOACETONITRILE makes it more versatile in organic synthesis compared to the carboxylic acid group in DODECYLTHIOACETIC ACID.
Uniqueness: DODECYLTHIOACETONITRILE’s unique combination of a long alkyl chain, a thio group, and a nitrile group makes it a valuable compound in various chemical reactions and applications. Its ability to undergo multiple types of reactions and form diverse products highlights its versatility and importance in scientific research .
Propiedades
Número CAS |
51956-42-4 |
|---|---|
Fórmula molecular |
C14H27NS |
Peso molecular |
241.44 g/mol |
Nombre IUPAC |
2-dodecylsulfanylacetonitrile |
InChI |
InChI=1S/C14H27NS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h2-11,13-14H2,1H3 |
Clave InChI |
INBMWUQPDJOXCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


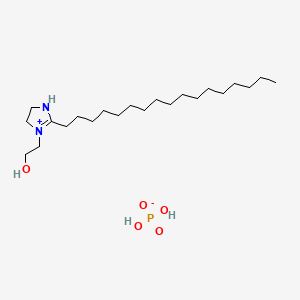

![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)

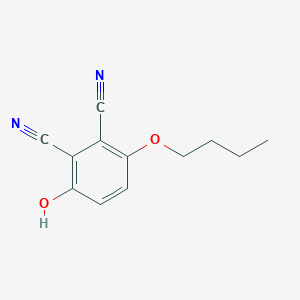

![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)

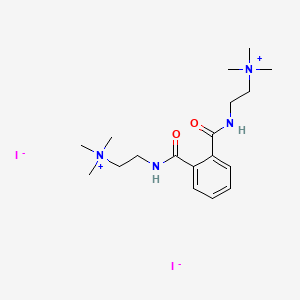
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)
